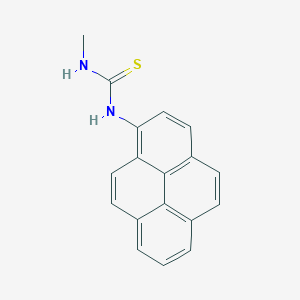![molecular formula C8H16O2S B14262307 4-[(Butylsulfanyl)methyl]-1,3-dioxolane CAS No. 135605-35-5](/img/structure/B14262307.png)
4-[(Butylsulfanyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated dioxolane reacts with butylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Butylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated dioxolane derivatives.
Substitution: Various substituted dioxolane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Butylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Alkylsulfanyl)methyl]-1,3-dioxolane: Similar structure with different alkyl groups.
4-[(Butylsulfanyl)methyl]-1,2-benzenediol: Contains a benzenediol ring instead of a dioxolane ring.
S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate: An organophosphate compound with a similar sulfanyl group.
Uniqueness
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a butylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
135605-35-5 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
4-(butylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-11-6-8-5-9-7-10-8/h8H,2-7H2,1H3 |
Clave InChI |
ZJUMHDXKRCRISI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


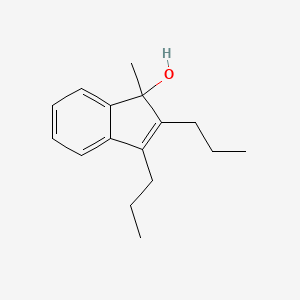
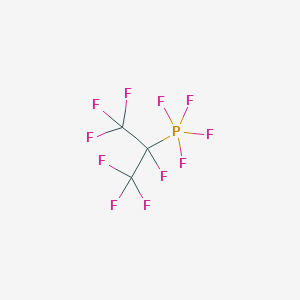

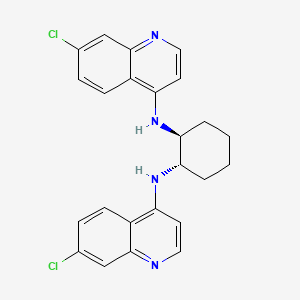
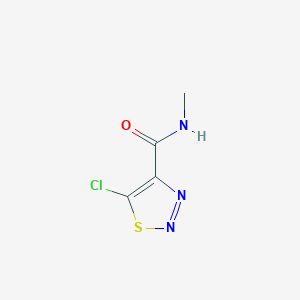

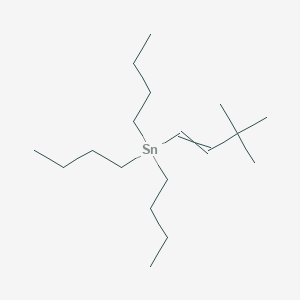


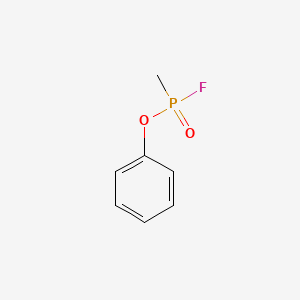
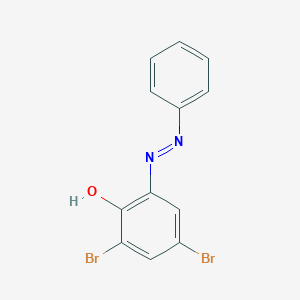
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

